molecular formula C22H43BrO2 B14391787 Octadecyl 2-bromobutanoate CAS No. 89876-56-2

Octadecyl 2-bromobutanoate

Cat. No.: B14391787
CAS No.: 89876-56-2
M. Wt: 419.5 g/mol
InChI Key: JZPYWNAFIWPQPR-UHFFFAOYSA-N
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Description

Octadecyl 2-bromobutanoate is an organic compound with the molecular formula C22H43BrO2 It is an ester derived from octadecanol and 2-bromobutanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

Octadecyl 2-bromobutanoate can be synthesized through the esterification reaction between octadecanol and 2-bromobutanoic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

C18H37OH+C4H7BrO2C22H43BrO2+H2O\text{C18H37OH} + \text{C4H7BrO2} \rightarrow \text{C22H43BrO2} + \text{H2O} C18H37OH+C4H7BrO2→C22H43BrO2+H2O

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts, such as sulfonated resins, can also be employed to facilitate the esterification process. Additionally, purification steps, including distillation and recrystallization, are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Octadecyl 2-bromobutanoate undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the compound can be replaced by various nucleophiles, such as hydroxide ions, leading to the formation of octadecyl 2-hydroxybutanoate.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Hydrolysis: The ester bond can be hydrolyzed in the presence of acids or bases to yield octadecanol and 2-bromobutanoic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) under reflux conditions.

Major Products Formed

    Nucleophilic Substitution: Octadecyl 2-hydroxybutanoate.

    Reduction: Octadecyl 2-butanol.

    Hydrolysis: Octadecanol and 2-bromobutanoic acid.

Scientific Research Applications

Octadecyl 2-bromobutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including surfactants and polymers.

    Biology: The compound can be employed in the study of lipid membranes and their interactions with proteins.

    Medicine: Research into drug delivery systems often utilizes this compound due to its ability to form stable micelles and vesicles.

    Industry: It is used in the production of specialty chemicals, such as lubricants and plasticizers.

Mechanism of Action

The mechanism by which octadecyl 2-bromobutanoate exerts its effects is primarily through its interaction with lipid membranes. The long hydrophobic chain allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This property is particularly useful in drug delivery systems, where the compound can facilitate the transport of therapeutic agents across cell membranes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-bromobutyrate: Similar in structure but with a shorter alkyl chain.

    Octyl 2-bromobutanoate: Similar ester but with an octyl group instead of an octadecyl group.

Uniqueness

Octadecyl 2-bromobutanoate is unique due to its long hydrophobic chain, which imparts distinct physicochemical properties. This makes it particularly effective in applications requiring strong hydrophobic interactions, such as in the formation of stable lipid bilayers and micelles.

Properties

CAS No.

89876-56-2

Molecular Formula

C22H43BrO2

Molecular Weight

419.5 g/mol

IUPAC Name

octadecyl 2-bromobutanoate

InChI

InChI=1S/C22H43BrO2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25-22(24)21(23)4-2/h21H,3-20H2,1-2H3

InChI Key

JZPYWNAFIWPQPR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)C(CC)Br

Origin of Product

United States

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